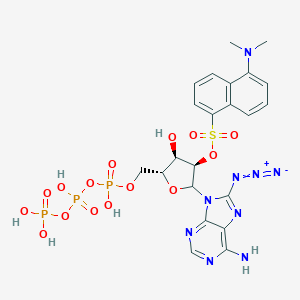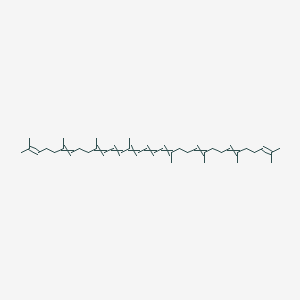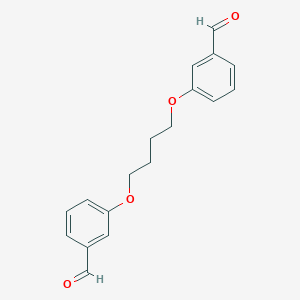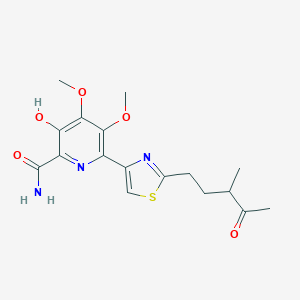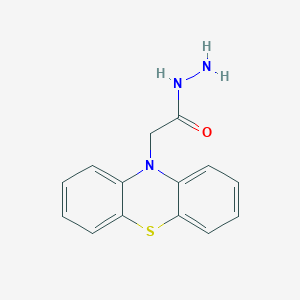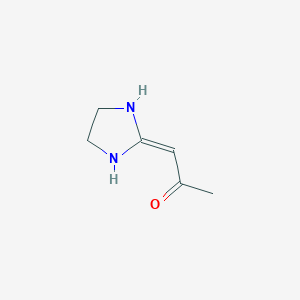
1-Imidazolidin-2-ylidenepropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidin-2-ylidenepropan-2-one, also known as IMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMPP is a cyclic enamine that is formed by the reaction of propanone with imidazolidine.
Mécanisme D'action
The mechanism of action of 1-Imidazolidin-2-ylidenepropan-2-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
1-Imidazolidin-2-ylidenepropan-2-one has been shown to have various biochemical and physiological effects on the target cells. 1-Imidazolidin-2-ylidenepropan-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and influenza. 1-Imidazolidin-2-ylidenepropan-2-one has also been shown to have antibacterial activity against various Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
1-Imidazolidin-2-ylidenepropan-2-one has several advantages and limitations for lab experiments. One of the advantages of 1-Imidazolidin-2-ylidenepropan-2-one is its high purity and stability, which makes it suitable for various analytical techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Another advantage of 1-Imidazolidin-2-ylidenepropan-2-one is its versatility, which allows it to be used in various synthetic and catalytic reactions. However, one of the limitations of 1-Imidazolidin-2-ylidenepropan-2-one is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
1-Imidazolidin-2-ylidenepropan-2-one has several potential future directions in various fields. In organic synthesis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a chiral auxiliary to control the stereochemistry of various reactions. In catalysis, 1-Imidazolidin-2-ylidenepropan-2-one can be used as a ligand to enhance the selectivity and efficiency of various reactions. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one can be further studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent. Moreover, new derivatives of 1-Imidazolidin-2-ylidenepropan-2-one can be synthesized and studied for their potential applications in various fields.
Méthodes De Synthèse
1-Imidazolidin-2-ylidenepropan-2-one can be synthesized by the reaction of propanone with imidazolidine in the presence of a base. The reaction results in the formation of a cyclic enamine, which can be purified and isolated using various methods such as column chromatography, recrystallization, and distillation. The purity and yield of 1-Imidazolidin-2-ylidenepropan-2-one can be optimized by controlling the reaction conditions such as temperature, time, and concentration of reactants.
Applications De Recherche Scientifique
1-Imidazolidin-2-ylidenepropan-2-one has been extensively studied for its potential applications in various fields such as organic synthesis, catalysis, and medicinal chemistry. 1-Imidazolidin-2-ylidenepropan-2-one has been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction products. 1-Imidazolidin-2-ylidenepropan-2-one has also been used as a ligand in catalytic reactions, where it can enhance the selectivity and efficiency of the reaction. In medicinal chemistry, 1-Imidazolidin-2-ylidenepropan-2-one has been studied for its potential applications as an anticancer agent, antiviral agent, and antibacterial agent.
Propriétés
Numéro CAS |
119406-97-2 |
|---|---|
Nom du produit |
1-Imidazolidin-2-ylidenepropan-2-one |
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1-imidazolidin-2-ylidenepropan-2-one |
InChI |
InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3 |
Clé InChI |
VIRIZZIJQDYJRN-UHFFFAOYSA-N |
SMILES |
CC(=O)C=C1NCCN1 |
SMILES canonique |
CC(=O)C=C1NCCN1 |
Synonymes |
1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
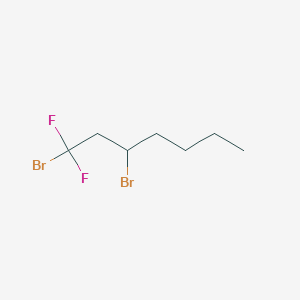
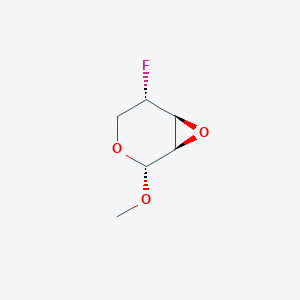
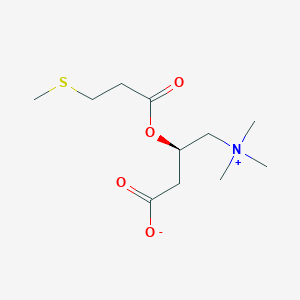
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
